N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
The compound is an isoxazole derivative. Isoxazoles are a class of organic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the dimethylamino group suggests that this compound might have some interesting chemical properties, such as the ability to act as a base.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through a variety of experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Scientific Research Applications
Inhibition of Dihydroorotate Dehydrogenase
Research has shown that certain isoxazole derivatives, including closely related compounds to N-(3-(4-(dimethylamino)phenyl)propyl)-5-methylisoxazole-4-carboxamide, have significant inhibitory effects on dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This inhibition can affect pyrimidine nucleotide pools, essential for immune cell functions, highlighting potential applications in immunosuppression and antirheumatic therapies (Knecht & Löffler, 1998).
Antitumor Activity
Isoxazole derivatives have been evaluated for their antitumor activity, showcasing their potential in treating various cancers. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have demonstrated potent cytotoxicity against leukemia, lung carcinoma, and human Jurkat leukemia cell lines, suggesting their use in cancer therapy (Deady et al., 2003).
Catalytic Applications
The compound N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, bearing structural similarities, has been used as a ligand for bimetallic composite catalysts. These catalysts have shown high activity in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, underscoring the utility of such compounds in organic synthesis and catalysis (Bumagin et al., 2019).
Tautomerism Studies
Research into heteroaromatic compounds, including isoxazole derivatives, has provided insights into the tautomerism of five-membered rings, such as 5-hydroxyisoxazoles and isoxazol-5-ones. These studies contribute to the fundamental understanding of chemical properties and reactions of isoxazole compounds, which can inform their application in various scientific and therapeutic contexts (Boulton & Katritzky, 1961).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of pyrazole derivatives containing the dimethylamino phenyl group, similar to the compound , has been explored for their antibacterial and antifungal activities. This method demonstrates the compound's role in the development of new pharmaceutical agents with potential antimicrobial properties (Swarnkar et al., 2014).
Mechanism of Action
Mode of Action
It is known that the compound contains a dimethylamino group, which could potentially interact with various biological targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
Without specific information on the compound’s biological targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been used in the synthesis of polymers and as modifiers in fiber processing .
Pharmacokinetics
Given its chemical structure, it is likely that the compound is soluble in both water and organic solvents, which could potentially influence its absorption and distribution in the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-15(11-18-21-12)16(20)17-10-4-5-13-6-8-14(9-7-13)19(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGABGWNAXYJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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